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Abstract
Extracellular succinate, long known as a key intermediate in the mitochondrial tricarboxylic acid

(TCA) cycle, has emerged as a critical signaling molecule that modulates a diverse array of

physiological and pathological processes. Its actions are primarily mediated through the G

protein-coupled receptor, SUCNR1 (GPR91). Activation of SUCNR1 by succinate triggers a

cascade of intracellular events with profound implications for cellular function, making this

receptor a compelling therapeutic target for a range of diseases, including inflammatory

disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive

overview of the signaling function of extracellular succinate through SUCNR1, with a focus on

quantitative data, detailed experimental methodologies, and visual representations of key

pathways and workflows to empower researchers and drug development professionals in this

burgeoning field.

Introduction
The de-orphanization of GPR91 as the receptor for succinate revealed a novel signaling axis

that links cellular metabolism to extracellular communication.[1] Under conditions of cellular

stress, such as hypoxia, ischemia, or inflammation, intracellular succinate can accumulate and

be released into the extracellular space, where it acts as an alarmin to signal local tissue

distress.[2] SUCNR1 is expressed in a variety of tissues and cell types, including the kidney,

liver, adipose tissue, immune cells, and platelets, underscoring its broad physiological
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relevance.[3] This guide delves into the core mechanisms of SUCNR1 signaling, providing the

necessary technical details to facilitate further research and therapeutic development.

SUCNR1 Signaling Pathways
SUCNR1 is a pleiotropic receptor that couples to multiple G protein subtypes, primarily Gq and

Gi, and in some contexts Gs, leading to the activation of distinct downstream signaling

cascades.[4][5] The specific G protein engaged and the resultant cellular response are cell-type

dependent.

Gq-Mediated Signaling
Activation of the Gq pathway by succinate-bound SUCNR1 leads to the stimulation of

phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium

concentration.[6] DAG, along with calcium, activates protein kinase C (PKC). This cascade is

crucial for many of the pro-inflammatory and pro-angiogenic effects of succinate.

Gi-Mediated Signaling
Coupling of SUCNR1 to Gi proteins results in the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is particularly relevant in

adipocytes, where succinate-mediated inhibition of cAMP counteracts hormone-stimulated

lipolysis.[3]

Downstream Effectors
Both Gq and Gi signaling pathways converge on the activation of the mitogen-activated protein

kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2

(ERK1/2).[8][9] ERK1/2 phosphorylation can regulate a multitude of cellular processes,

including gene expression, proliferation, and survival.

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/313349854_Discovery_and_pharmacological_characterization_of_succinate_receptor_SUCNR1GPR91_agonists
https://www.mdpi.com/2073-4409/11/14/2185
https://www.researchgate.net/figure/Experimental-setup-and-migration-analysis-A-Technical-drawing-of-the-m-Slide-Chemotaxis_fig1_327651735
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Calcium_Mobilization_Assay_Using_hGPR91_Antagonist_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5386996/
https://www.researchgate.net/publication/313349854_Discovery_and_pharmacological_characterization_of_succinate_receptor_SUCNR1GPR91_agonists
https://en.wikipedia.org/wiki/SUCNR1
https://www.researchgate.net/figure/Succinate-induced-activation-of-ERK1-2-JNK-and-p38-MAPK-signaling-pathways-in-RGC-5_fig2_275834459
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

G Proteins

Downstream Effectors

SUCNR1

GqActivates

Gi
Activates

Extracellular
Succinate

Binds

PLC
Activates

Adenylyl Cyclase
Inhibits

IP3
Generates

DAG
Generates

cAMP
Produces

[Ca2+]i ↑

PKC

Cellular Response
(e.g., Inflammation, Proliferation)

Modulates

ERK1/2

Click to download full resolution via product page

Caption: SUCNR1 signaling pathways.

Quantitative Data Presentation
The following tables summarize key quantitative data for agonists and antagonists of SUCNR1,

providing a valuable resource for experimental design and data interpretation.

Table 1: Agonist Affinity and Potency
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Agonist Receptor Assay Type Parameter Value (µM)
Reference(s
)

Succinate Human
cAMP

Inhibition
EC50 29 [7]

Succinate Human
Calcium

Mobilization
EC50 581 [7]

Succinate Human - EC50 26 - 79 [4]

cis-

Epoxysuccini

c acid

Human
cAMP

Inhibition
EC50 2.7 [10]

cis-

Epoxysuccini

c acid

Human
Calcium

Mobilization
EC50 191 [7]

cis-1,2-

Cyclopropane

dicarboxylic

acid

Human
Calcium

Mobilization
EC50 1040 [7]

Malate Human
cAMP

Inhibition
EC50 >1000 [11]

Oxaloacetate Human
cAMP

Inhibition
EC50 ~100 [11]

Methylmalon

ate
Human

cAMP

Inhibition
EC50 ~300 [11]

Itaconate Human
cAMP

Inhibition
EC50 >1000 [11]

Table 2: Antagonist Affinity and Potency
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Antagonist Receptor Assay Type Parameter Value (nM)
Reference(s
)

NF-56-EJ40 Human - IC50 25 [10][12]

NF-56-EJ40 Human - Ki 33 [10][12]

hGPR91

antagonist 1

(4c)

Human - IC50 7 [10]

hGPR91

antagonist 3

(5g)

Human - IC50 35 [10]

SUCNR1-IN-

1 (Compound

20)

Human - IC50 88 [10]

TUG-2465

(fluorescent)
Human

BRET

Saturation

Binding

Kd 300 [13]

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SUCNR1

signaling.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following SUCNR1

activation.

Materials:

HEK293 or CHO cells stably expressing human SUCNR1.

Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2,

10 mM HEPES, 6 mM glucose, pH 7.4).[14]
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

Probenecid (to prevent dye leakage).

Succinate or other agonists.

SUCNR1 antagonists (for inhibition studies).

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[15]

Protocol:

Seed SUCNR1-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate

and culture overnight.

Remove culture medium and load the cells with Fluo-4 AM (e.g., 1 µM) in Assay Buffer

containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.[16]

Wash the cells with dye-free Assay Buffer.

For antagonist studies, pre-incubate the cells with the antagonist for a specified time (e.g.,

30 minutes).

Place the plate in the fluorescence plate reader and establish a baseline fluorescence

reading.

Add succinate or other agonists at various concentrations and immediately begin recording

fluorescence intensity over time.

Analyze the data by calculating the change in fluorescence from baseline. For dose-

response curves, plot the peak fluorescence response against the agonist concentration to

determine the EC50 value. For antagonist studies, calculate the IC50 value from the

inhibition of the agonist response.[15]

Experimental Workflow: Calcium Mobilization Assay
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Caption: Workflow for a calcium mobilization assay.
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cAMP Inhibition Assay
This assay measures the ability of SUCNR1 activation to inhibit adenylyl cyclase and decrease

intracellular cAMP levels.

Materials:

CHO-K1 or HEK293 cells expressing human SUCNR1.

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[17]

Forskolin (to stimulate adenylyl cyclase).

Succinate or other agonists.

SUCNR1 antagonists.

cAMP detection kit (e.g., ELISA or HTRF-based).

Protocol:

Seed SUCNR1-expressing cells in a 96-well plate and culture overnight.

Serum-starve the cells for 2-4 hours.

Pre-treat the cells with SUCNR1 antagonists if applicable.

Add succinate or other agonists at various concentrations and incubate for a short period

(e.g., 15-30 minutes).

Add forskolin to all wells (except for the basal control) to stimulate cAMP production and

incubate for 10-15 minutes.

Lyse the cells and measure cAMP levels using a commercial kit according to the

manufacturer's instructions.

Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each

agonist concentration to determine the EC50. For antagonists, calculate the IC50 from the

reversal of agonist-induced inhibition.
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ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the ERK1/2 signaling pathway downstream of SUCNR1.

Materials:

Cells endogenously or exogenously expressing SUCNR1.

Serum-free culture medium.

Succinate or other agonists.

SUCNR1 antagonists.

Cell lysis buffer containing protease and phosphatase inhibitors.

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

Western blotting reagents and equipment, or a plate-based detection method (e.g.,

AlphaLISA, HTRF).

Protocol (Western Blotting):

Plate cells and allow them to adhere.

Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

Pre-treat with antagonists if necessary.

Stimulate cells with succinate or other agonists for a short time course (e.g., 2, 5, 10, 15

minutes) to determine the peak response.

Lyse the cells on ice and collect the lysates.

Determine protein concentration using a standard assay (e.g., BCA).

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with a primary antibody against phospho-ERK1/2.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Quantify band intensities using densitometry.

Conclusion
The succinate-SUCNR1 signaling axis represents a fundamental link between cellular

metabolism and intercellular communication, with significant implications for human health and

disease. This technical guide provides a foundational resource for researchers and drug

development professionals, offering a compilation of quantitative data, detailed experimental

protocols, and clear visual aids to facilitate the investigation of this important pathway. A

thorough understanding of the nuances of SUCNR1 signaling will be paramount in the

development of novel therapeutics that target this receptor for a variety of pathological

conditions. As research in this field continues to evolve, the methodologies and data presented

herein will serve as a valuable starting point for future discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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